molecular formula C7H6N2O B1375660 Benzo[d]isoxazol-7-amine CAS No. 88237-22-3

Benzo[d]isoxazol-7-amine

Cat. No.: B1375660
CAS No.: 88237-22-3
M. Wt: 134.14 g/mol
InChI Key: YQTMYTBXEPKNOP-UHFFFAOYSA-N
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Description

“Benzo[d]isoxazol-7-amine” is a chemical compound with the linear formula C7H6N2O . It has a molecular weight of 134.14 . The compound is typically a white to yellow solid .


Synthesis Analysis

The synthesis of isoxazoles, including “this compound”, often involves metal-free synthetic routes . These methods are preferred due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C7H6N2O/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2 .


Chemical Reactions Analysis

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . The synthesis of isoxazoles often employs Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a storage temperature of 2-8°C .

Scientific Research Applications

Cancer Research and Therapeutics

Benzo[d]isoxazol-7-amine derivatives have shown potential in cancer research and treatment. For instance, a study on isoxazole derivatives of this compound exhibited notable anti-cancer activity against various cancer cell lines. Specifically, one compound induced G2/M cell cycle arrest and apoptosis in Colo205 cells by increasing p53 levels and altering the balance of mitochondrial proteins Bcl-2 and Bax, indicating its potential as a small-molecule activator of p53 for colon cancer models (Kumbhare et al., 2014).

Chemical Synthesis and Cyclization

The compound has been used in chemical synthesis, such as the selective amination of 3-R-4,6-dinitrobenzo[d]isoxazoles at position 7 via oxidative nucleophilic substitution of hydrogen. This process led to the creation of a previously unknown tricyclic heteroaromatic system, demonstrating the compound's utility in novel chemical syntheses (Bastrakov et al., 2009).

Gold-Catalyzed Cycloaddition Reactions

In another study, benzo[d]isoxazoles were identified as novel nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, showcasing a method to access polysubstituted 2 H-benzo[ e][1,3]oxazines or benzo[ f][1,4]oxazepines. This indicates the compound's significance in facilitating intricate chemical reactions and synthesizing complex molecular structures (Xu et al., 2018).

Mechanism of Action

While the specific mechanism of action for “Benzo[d]isoxazol-7-amine” is not mentioned in the retrieved papers, isoxazole derivatives have been found to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Safety and Hazards

The compound is corrosive and can cause severe burns and eye damage . Safety precautions include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

In the field of drug discovery, isoxazole is a significant moiety, and it is always imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

Biochemical Analysis

Biochemical Properties

Benzo[d]isoxazol-7-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. One of the key interactions is with the BRD4 protein, a member of the bromodomain and extra-terminal (BET) family. BRD4 is involved in the regulation of gene expression through its interaction with acetylated histones. This compound has been shown to inhibit the binding of BRD4 to acetylated lysine residues, thereby modulating gene expression . Additionally, this compound interacts with various other biomolecules, including histone deacetylases (HDACs) and histone acetyltransferases (HATs), further influencing chromatin structure and gene transcription .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses. By inhibiting BRD4, this compound can reduce the transcription of pro-inflammatory genes, thereby exerting anti-inflammatory effects . Furthermore, this compound has been observed to induce apoptosis in cancer cells by disrupting the expression of genes involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of BRD4 binding to acetylated histones, which prevents the recruitment of transcriptional machinery to specific gene promoters . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival. Additionally, this compound can inhibit the activity of HDACs, leading to an increase in histone acetylation and changes in chromatin structure . These molecular interactions collectively contribute to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor in its efficacy. Studies have shown that this compound remains stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of BRD4 and continued modulation of gene expression

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound has been shown to effectively inhibit BRD4 and exert anti-inflammatory and anti-cancer effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, beyond which adverse effects become prominent . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with biomolecules, influencing metabolic flux and metabolite levels . Additionally, this compound has been shown to affect the activity of key metabolic enzymes, thereby modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to serum albumin, influencing its distribution and accumulation in tissues . These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with chromatin and modulates gene expression . Targeting signals and post-translational modifications, such as acetylation, direct this compound to specific nuclear compartments . These localization patterns are essential for its role in regulating transcription and cellular processes.

Properties

IUPAC Name

1,2-benzoxazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTMYTBXEPKNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50741557
Record name 1,2-Benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88237-22-3
Record name 1,2-Benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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